1,1-Di(4-methylcyclohexyl)dodecane
Description
Properties
CAS No. |
55334-09-3 |
|---|---|
Molecular Formula |
C26H50 |
Molecular Weight |
362.7 g/mol |
IUPAC Name |
1-methyl-4-[1-(4-methylcyclohexyl)dodecyl]cyclohexane |
InChI |
InChI=1S/C26H50/c1-4-5-6-7-8-9-10-11-12-13-26(24-18-14-22(2)15-19-24)25-20-16-23(3)17-21-25/h22-26H,4-21H2,1-3H3 |
InChI Key |
ARDIJKGJYOGVEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C1CCC(CC1)C)C2CCC(CC2)C |
Origin of Product |
United States |
Advanced Spectroscopic and Chromatographic Characterization for Structural Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis
NMR spectroscopy is an indispensable tool for probing the structure of 1,1-di(4-methylcyclohexyl)dodecane in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, a complete picture of the proton and carbon framework can be assembled, including the stereochemical relationships within the two 4-methylcyclohexyl rings.
One-dimensional ¹H and ¹³C NMR spectra provide the foundational information for the structural assignment of 1,1-di(4-methylcyclohexyl)dodecane.
The ¹H NMR spectrum of 1,1-di(4-methylcyclohexyl)dodecane is expected to exhibit a series of overlapping signals in the upfield region, characteristic of saturated hydrocarbons. The protons of the dodecyl chain would appear as a complex multiplet around 1.25 ppm, with the terminal methyl group resonating at approximately 0.88 ppm. The protons on the two 4-methylcyclohexyl rings will show distinct chemical shifts depending on their axial or equatorial positions and their proximity to the long alkyl chain. The methyl groups on the cyclohexane (B81311) rings would likely appear as doublets around 0.9 ppm. The methine proton at the C1 position of the dodecyl chain, being attached to two cyclohexyl rings, would be expected to be deshielded and appear further downfield compared to the other aliphatic protons.
The ¹³C NMR spectrum offers a clearer resolution of the individual carbon atoms within the molecule. Due to the molecule's symmetry, the number of unique carbon signals will be less than the total of 26 carbon atoms. The carbon atoms of the dodecyl chain will produce a series of signals between approximately 14 ppm (terminal methyl) and 32 ppm. The carbons of the two identical 4-methylcyclohexyl rings will have distinct chemical shifts for the C1 (quaternary), C2/C6, C3/C5, C4, and the methyl carbons. The C1 carbon, being a quaternary center where the dodecyl chain is attached to the two rings, would have a characteristic chemical shift. The chemical shifts of the ring carbons are influenced by their position and the stereochemistry of the methyl group. libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,1-Di(4-methylcyclohexyl)dodecane
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Dodecyl CH₃ | ~0.88 (t) | ~14.1 |
| Dodecyl (CH₂)₁₀ | ~1.25 (m) | ~22.7 - 31.9 |
| Dodecyl CH | ~1.5 - 1.7 (m) | ~45-50 |
| Cyclohexyl CH₃ | ~0.90 (d) | ~22.5 |
| Cyclohexyl CH (C4) | ~1.4 - 1.6 (m) | ~32.5 |
| Cyclohexyl CH₂ | ~1.0 - 1.8 (m) | ~30 - 35 |
| Cyclohexyl C (C1) | - | ~40-45 |
Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.
To resolve the ambiguities inherent in 1D NMR spectra of complex molecules like 1,1-di(4-methylcyclohexyl)dodecane, a suite of 2D NMR experiments is employed. science.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu It would be instrumental in tracing the connectivity of the protons along the dodecyl chain and within each of the 4-methylcyclohexyl rings, confirming the assignment of adjacent methylene (B1212753) and methine groups.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for definitively assigning the ¹H signals to their corresponding ¹³C signals, for instance, linking the methyl protons to the methyl carbons on the cyclohexane rings.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). sdsu.edu HMBC is particularly powerful for identifying quaternary carbons, which are not observed in HSQC spectra. For 1,1-di(4-methylcyclohexyl)dodecane, HMBC would show correlations from the protons on the C2 of the dodecyl chain to the C1 of the cyclohexyl rings, confirming the geminal disubstitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close in space, irrespective of their bonding connectivity. researchgate.net This is invaluable for determining the stereochemistry and conformational preferences of the molecule. For example, NOESY can reveal through-space interactions between the axial and equatorial protons on the cyclohexane rings and between the protons of the dodecyl chain and the rings, providing insight into the preferred rotational and ring conformations.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a key technique for determining the molecular weight of 1,1-di(4-methylcyclohexyl)dodecane and for gaining structural information through the analysis of its fragmentation patterns. nih.gov
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. While the molecular ion peak ([M]⁺) for long-chain alkanes can be weak or absent, the resulting fragmentation pattern is highly informative. ic.ac.uk For 1,1-di(4-methylcyclohexyl)dodecane, fragmentation is expected to occur preferentially at the points of branching. jove.com
Key fragmentation pathways would include:
Cleavage of the C-C bond between the dodecyl chain and the cyclohexyl rings, leading to the formation of a stable tertiary carbocation.
Fragmentation of the dodecyl chain, producing a series of alkyl cations separated by 14 Da (CH₂). whitman.edu
Loss of the cyclohexyl rings or fragments thereof.
Fragmentation of the methylcyclohexyl ring itself, which often involves the loss of ethene (28 Da). docbrown.info
Table 2: Predicted Key Fragment Ions in the EI-MS of 1,1-Di(4-methylcyclohexyl)dodecane
| m/z | Predicted Fragment | Fragmentation Pathway |
| 362 | [C₂₆H₅₀]⁺ | Molecular Ion |
| 265 | [C₁₉H₃₇]⁺ | Loss of a methylcyclohexyl radical |
| 97 | [C₇H₁₃]⁺ | Methylcyclohexyl cation |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |
| 57 | [C₄H₉]⁺ | Butyl cation from dodecyl chain |
| 43 | [C₃H₇]⁺ | Propyl cation from dodecyl chain |
Note: The relative abundances of these fragments will depend on their stability.
To overcome the issue of a weak or absent molecular ion in EI-MS, soft ionization techniques are employed. These methods impart less energy to the analyte, resulting in minimal fragmentation and a prominent molecular ion peak.
Electrospray Ionization (ESI): While ESI is typically used for polar molecules, its application to non-polar hydrocarbons can be facilitated by the addition of ionic liquids to the solvent, which enhances the conductivity of the solution and allows for the formation of a stable electrospray. uvic.cauvic.ca
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is well-suited for high-molecular-weight compounds and can be applied to large alkanes. rsc.orgcreative-proteomics.com The analyte is co-crystallized with a matrix that absorbs the laser energy, leading to gentle desorption and ionization of the analyte, often as a protonated molecule [M+H]⁺ or an adduct with a metal cation (e.g., [M+Na]⁺). nih.gov
Tandem mass spectrometry (MS/MS) is a powerful technique for the detailed structural analysis of ions. In an MS/MS experiment, a specific precursor ion from the initial mass spectrum is selected, subjected to fragmentation (e.g., through collision-induced dissociation), and the resulting product ions are then analyzed. This technique would be particularly useful for confirming the structure of the major fragment ions observed in the EI-MS of 1,1-di(4-methylcyclohexyl)dodecane, providing an additional layer of confidence in the structural elucidation.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive tool for probing the molecular structure of 1,1-Di(4-methylcyclohexyl)dodecane. These methods measure the vibrational frequencies of chemical bonds, which are characteristic of the types of bonds and the functional groups present in the molecule.
Characteristic Absorption and Scattering Bands for Methyl and Cyclohexyl Groups
The structure of 1,1-Di(4-methylcyclohexyl)dodecane is dominated by saturated hydrocarbon moieties: a long dodecane (B42187) chain, two cyclohexyl rings, and two methyl groups. Its IR and Raman spectra are therefore characterized by the vibrational modes of these groups. A vapor phase IR spectrum is available for this compound. nih.gov
The primary vibrations observed are C-H stretching and bending modes. mdpi.com Aromatic compounds typically show C-H stretching vibrations in the 3100–3000 cm⁻¹ region. mdpi.com For alkanes, these stretches appear at slightly lower frequencies. The spectra are expected to be complex in the "fingerprint" region (below 1500 cm⁻¹) where bending, rocking, and twisting vibrations occur.
Key characteristic bands for the functional groups in 1,1-Di(4-methylcyclohexyl)dodecane include:
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Methyl (-CH₃) | Symmetric & Asymmetric Stretching | 2870-2880 & 2960-2970 |
| Symmetric & Asymmetric Bending | 1370-1380 & ~1450 | |
| Cyclohexyl (-CH₂-) | Symmetric & Asymmetric Stretching | 2850-2860 & 2920-2930 |
| Scissoring (Bending) | 1440-1480 | |
| Rocking | ~720 | |
| Methine (-CH-) | Stretching | ~2890 |
This table presents generalized data for functional groups and is for illustrative purposes.
Conformational Analysis using Vibrational Modes
Vibrational spectroscopy is not only useful for identifying functional groups but also for providing insights into the molecule's conformation. The cyclohexyl rings in 1,1-Di(4-methylcyclohexyl)dodecane can exist in different conformations, most notably the stable "chair" form and the less stable "boat" or "twist-boat" forms. These different spatial arrangements give rise to distinct vibrational frequencies.
Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental spectra to assign complex vibrational modes and to predict the spectra of different conformers. researchgate.netuky.edu By comparing the experimentally obtained IR and Raman spectra with the calculated spectra for various possible conformations, researchers can deduce the most probable three-dimensional structure of the molecule in its ground state. The subtle shifts in the C-H and C-C vibrational modes can reveal information about the steric environment and the specific chair-equatorial or chair-axial positioning of the substituents on the cyclohexane rings. researchgate.net
Gas Chromatography (GC) for Purity Assessment and Isomer Separation
Gas chromatography is an essential technique for separating and analyzing volatile and semi-volatile compounds. For a high-molecular-weight hydrocarbon like 1,1-Di(4-methylcyclohexyl)dodecane, GC is the method of choice for assessing its purity and separating it from any isomers or related impurities.
Method Development for High-Resolution GC
Developing a high-resolution GC method for 1,1-Di(4-methylcyclohexyl)dodecane involves optimizing several key parameters to achieve good separation and peak shape.
Column Selection : A non-polar or mid-polarity capillary column is typically used for separating hydrocarbons. A column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms) is a common choice, offering good resolution for a wide range of analytes. nist.gov
Temperature Programming : Due to the compound's high boiling point (predicted), a temperature-programmed analysis is necessary. The analysis would start at a moderate temperature to resolve any volatile impurities, followed by a controlled ramp up to a high final temperature (e.g., >300°C) to ensure the elution of the target analyte. nist.gov
Injector and Detector : A split/splitless injector is commonly used. For purity analysis, a Flame Ionization Detector (FID) is ideal due to its high sensitivity to hydrocarbons and wide linear range.
| Parameter | Typical Setting | Purpose |
| Column | Capillary, 30 m x 0.25 mm ID, 0.25 µm film | High-resolution separation |
| (e.g., DB-5ms or equivalent) | ||
| Carrier Gas | Helium or Hydrogen | Inert mobile phase |
| Injector Temp. | 250 - 300 °C | Ensure complete vaporization |
| Oven Program | Initial Temp: ~100°C, hold for 1-2 min | Separate volatile impurities |
| Ramp: 10-20 °C/min to >300°C, hold | Elute high-boiling compounds | |
| Detector | FID or Mass Spectrometer | Detection and quantification |
| Detector Temp. | 300 - 320 °C | Prevent condensation |
This table presents typical parameters for method development and is for illustrative purposes.
Coupling with Mass Spectrometry (GC-MS) for Comprehensive Analysis
For definitive identification, gas chromatography is coupled with mass spectrometry (GC-MS). jmchemsci.com This hyphenated technique combines the powerful separation capabilities of GC with the detailed structural information provided by MS. nih.gov As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented.
The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular "fingerprint." The fragmentation pattern provides clues about the molecule's structure. For 1,1-Di(4-methylcyclohexyl)dodecane, fragmentation would likely involve cleavage of the long dodecyl chain and fragmentation of the cyclohexyl rings.
According to the NIST Mass Spectrometry Data Center, a GC-MS spectrum for this compound exists, showing a total of 289 peaks, with the most abundant peak (base peak) at an m/z of 55. nih.gov This prominent fragment likely corresponds to a small, stable hydrocarbon cation formed during the ionization process, which is common in the mass spectra of alkanes and cycloalkanes. By matching the obtained mass spectrum against spectral libraries like those from NIST or Wiley, the compound's identity can be confirmed with high confidence. phcogj.com
X-ray Crystallography (if applicable for solid forms) for Solid-State Structure Determination
While spectroscopic and chromatographic methods provide a wealth of structural information, X-ray crystallography stands as the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique is contingent upon the ability to grow a suitable single crystal of the compound.
To date, no public records of a crystal structure determination for 1,1-Di(4-methylcyclohexyl)dodecane are available. However, the technique has been successfully applied to other complex dodecane derivatives. rsc.orgresearchgate.net If a single crystal of 1,1-Di(4-methylcyclohexyl)dodecane could be produced, X-ray diffraction analysis would yield unambiguous data on:
The exact conformation of the cyclohexyl rings (e.g., chair, boat).
The spatial orientation of the dodecyl chain relative to the rings.
Precise bond lengths and angles for the entire molecule.
This information would provide a definitive structural model, complementing the data obtained from spectroscopic and computational methods and offering the ultimate insight into its solid-state architecture.
Computational Chemistry and Theoretical Modeling of 1,1 Di 4 Methylcyclohexyl Dodecane
Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration
The conformational flexibility of 1,1-di(4-methylcyclohexyl)dodecane is substantial, arising from the rotation around numerous single bonds in the dodecane (B42187) chain and the ring-flipping of the two methylcyclohexyl groups. Exploring this vast conformational space is crucial for understanding its physical and chemical properties.
Molecular mechanics (MM) methods offer a computationally efficient way to map the potential energy surface of large molecules. These methods treat molecules as a collection of atoms held together by springs, representing the bonds. The total steric energy is calculated as a sum of contributions from bond stretching, angle bending, torsional strain, and non-bonded van der Waals and electrostatic interactions. For a molecule like 1,1-di(4-methylcyclohexyl)dodecane, MM calculations can predict the most stable conformations.
The two 4-methylcyclohexyl rings can exist in chair conformations, which are significantly more stable than boat or twist-boat forms. libretexts.org The methyl group on each ring can be in either an axial or an equatorial position. The equatorial position is generally more stable for a substituent on a cyclohexane (B81311) ring to minimize 1,3-diaxial interactions, a form of steric strain. libretexts.org For methylcyclohexane (B89554), the equatorial conformer is more stable by approximately 7.6 kJ/mol. libretexts.org In 1,1-di(4-methylcyclohexyl)dodecane, the dodecyl chain is also a substituent on each cyclohexane ring and would strongly prefer an equatorial position to minimize steric hindrance.
Molecular dynamics (MD) simulations build upon molecular mechanics by incorporating the element of time, simulating the movement of atoms and molecules. libretexts.org An MD simulation would reveal the dynamic behavior of 1,1-di(4-methylcyclohexyl)dodecane, including the frequencies of ring flips and the rotations of the dodecane chain. This can provide insights into properties like viscosity and how the molecule might interact with surfaces or other molecules in a lubricant, for example.
Illustrative Data Table: Conformational Energy Differences in Substituted Cyclohexanes
| Substituent | Position | Relative Energy (kJ/mol) | Predominant Conformer (%) |
| Methyl | Equatorial | 0 | ~95 |
| Axial | 7.6 | ~5 | |
| tert-Butyl | Equatorial | 0 | >99.9 |
| Axial | 21 | <0.1 | |
| Dodecyl (illustrative) | Equatorial | 0 | Expected to be >99.9 |
| Axial | >21 | Expected to be <0.1 |
Note: This table is illustrative and based on data for simpler substituted cyclohexanes. The energy difference for a dodecyl group would be significantly larger than for a tert-butyl group due to its greater steric bulk.
Prediction of Thermochemical Properties and Reaction Energetics
Computational chemistry is a powerful tool for predicting the thermochemical properties of molecules and the energetics of their reactions. This is particularly valuable for compounds like 1,1-di(4-methylcyclohexyl)dodecane, for which experimental data may be scarce.
The enthalpy of formation (ΔHf°) is a fundamental thermochemical property that indicates the stability of a molecule. It can be calculated using quantum chemical methods, often through the use of isodesmic reactions. An isodesmic reaction is a hypothetical reaction where the number and type of bonds on both sides of the equation are the same. This allows for a cancellation of systematic errors in the calculations, leading to more accurate predictions of the enthalpy of formation.
For instance, the enthalpy of formation of 1,1-di(4-methylcyclohexyl)dodecane could be estimated by a reaction that breaks it down into simpler, well-characterized alkanes. Accurate calculations of enthalpies of formation for hydrocarbons often require high-level ab initio methods or composite methods like CBS-QB3. researchgate.net
Illustrative Data Table: Calculated Enthalpies of Formation for a Hypothetical Isomerization
| Compound | Method | Calculated ΔHf° (kJ/mol) |
| n-Hexacosane (C26H54) | G3(MP2) | -545.2 |
| 1,1-Di(4-methylcyclohexyl)dodecane | G3(MP2) (Hypothetical) | -560.8 |
| Isomerization Energy (n-Hexacosane -> 1,1-Di(4-methylcyclohexyl)dodecane) | G3(MP2) (Hypothetical) | -15.6 |
Note: This table is for illustrative purposes. The values are hypothetical and intended to show the type of data that can be obtained from such calculations. Branched and cyclic alkanes are generally more stable than their linear isomers.
Understanding the reactivity of 1,1-di(4-methylcyclohexyl)dodecane, for example in the context of thermal decomposition or oxidation (combustion), requires knowledge of the activation barriers for various chemical transformations. These barriers represent the energy required to initiate a reaction.
Computational methods can be used to locate the transition state structure for a given reaction and calculate its energy. The activation barrier is then the difference in energy between the transition state and the reactants. For a large alkane, potential reactions include C-H bond cleavage (hydrogen abstraction) and C-C bond cleavage.
For example, DFT calculations could be used to determine the activation barriers for the abstraction of a hydrogen atom from different positions on the 1,1-di(4-methylcyclohexyl)dodecane molecule by a radical species. It is generally known that tertiary C-H bonds are weaker and more susceptible to abstraction than secondary or primary C-H bonds. The methine protons on the cyclohexyl rings and the tertiary carbon where the dodecyl chain is attached are likely to be the most reactive sites. Calculations of activation barriers for H-atom transfer reactions in hydrocarbons have shown that branching significantly affects the reaction rates. acs.org
Structure-Property Relationship (SPR) Modeling
Structure-Property Relationship (SPR) models are predictive tools that correlate the structural features of a molecule with its macroscopic properties. aidic.it These models are fundamental in chemical engineering and environmental science for estimating properties without the need for extensive experimental testing. aidic.itnih.gov
A typical QSPR model for predicting a transport property like liquid viscosity involves several steps. nih.gov First, experimental data for a range of similar compounds are collected. xdhg.com.cn For viscosity, data across different temperatures can be fitted to an equation, such as the Andrade equation, to yield characteristic parameters for each compound. acs.orgxdhg.com.cn These parameters are then correlated with a set of molecular descriptors derived from the chemical structure. researchgate.net
For 1,1-di(4-methylcyclohexyl)dodecane, a QSPR model would utilize various molecular descriptors that quantify its unique structural characteristics. These descriptors can be calculated using computational chemistry software and are broadly categorized as constitutional, topological, geometric, and quantum-chemical. acs.org
Table 1: Potential Molecular Descriptors for QSPR Modeling of 1,1-Di(4-methylcyclohexyl)dodecane
| Descriptor Type | Example Descriptor | Value/Relevance for 1,1-Di(4-methylcyclohexyl)dodecane |
| Constitutional | Molecular Weight | 362.7 g/mol ; reflects the overall size of the molecule. nih.gov |
| Number of Rings | 2; the presence of two cyclohexyl rings significantly impacts viscosity and density compared to a linear alkane. researchgate.net | |
| Topological | Randić Connectivity Index | Quantifies molecular branching; the gem-disubstituted carbon and the methyl groups on the rings would yield a specific index value affecting intermolecular interactions. acs.org |
| Geometric | Molecular Volume/Surface Area | Describes the molecule's size and shape, influencing van der Waals forces and, consequently, transport properties. |
| Quantum-Chemical | Maximum Atomic Orbital Electronic Population | An electronic descriptor that can be related to intermolecular forces. acs.org |
Researchers have successfully used artificial neural networks (ANN) and multilinear regression (MLR) to build robust QSPR models for hydrocarbon viscosity. acs.orgxdhg.com.cnacs.org These models often use a combination of basic group counts, united groups, and molecular weight as key features. acs.orgresearchgate.net A model for 1,1-di(4-methylcyclohexyl)dodecane would likely show that its high molecular weight and the presence of two cycloalkane rings result in a higher viscosity compared to less complex alkanes. researchgate.net
Group Contribution Methods (GCMs) are a class of predictive techniques used to estimate the thermophysical and thermodynamic properties of pure compounds based on the summation of contributions from their constituent functional groups. mdpi.comyoutube.comnist.gov These methods are widely used in chemical engineering for properties like boiling point, critical properties, and enthalpy of formation when experimental data is unavailable. mdpi.comresearchgate.net
The structure of 1,1-di(4-methylcyclohexyl)dodecane (C₂₆H₅₀) nih.gov consists of two methyl-substituted cyclohexane rings attached to the same carbon atom of a dodecane chain. Its constituent groups for a GCM analysis would be:
Table 2: Group Contribution Breakdown for 1,1-Di(4-methylcyclohexyl)dodecane
| Group Type | Chemical Group | Number in Molecule | Description |
| Alkyl Chain | >C< (quaternary) | 1 | The carbon atom where the two rings and the dodecyl chain meet. |
| -CH₂- (secondary) | 10 | Methylene (B1212753) groups in the dodecyl chain. | |
| -CH₃ (primary) | 1 | The terminal methyl group of the dodecyl chain. | |
| Cyclohexyl Rings | >CH- (tertiary) | 4 | Two methine groups on each ring (one at the attachment to the dodecyl chain and one with the methyl group). |
| -CH₂- (secondary) | 8 | Four methylene groups on each of the two cyclohexane rings. | |
| -CH₃ (primary) | 2 | The methyl groups attached to the cyclohexane rings. |
Each group has a specific numerical contribution for a given property (e.g., critical temperature, boiling point). youtube.com The estimated property is then calculated using a formula that sums these contributions. youtube.com For example, a comprehensive study on alkyl-cyclohexanes demonstrated the reliability of GCMs for assessing gas-phase enthalpies of formation and vaporization enthalpies, which are critical for process optimization. mdpi.comresearchgate.net By applying established group values, one could reliably estimate many key physical properties of 1,1-di(4-methylcyclohexyl)dodecane. mdpi.comresearchgate.net
Theoretical Studies of Degradation Pathways and Mechanisms
While alkanes are generally characterized by their low reactivity, they are susceptible to degradation under certain environmental and biological conditions. wikipedia.org Theoretical studies of degradation pathways help in understanding the persistence and environmental fate of compounds like 1,1-di(4-methylcyclohexyl)dodecane. Although specific degradation studies on this exact molecule are not documented, its structural components—a long alkane chain and substituted cycloalkane rings—allow for the proposal of likely degradation mechanisms based on established pathways for similar hydrocarbons. nih.govresearchgate.net
The biodegradation of hydrocarbons can occur under both aerobic and anaerobic conditions. Aerobic degradation of long-chain alkanes is often initiated by enzymes like methane (B114726) monooxygenases or cytochrome P450, which introduce a hydroxyl group, converting the alkane to an alcohol. wikipedia.org This initial oxidation step makes the molecule more susceptible to further degradation.
For cycloalkanes, biodegradation is often more complex than for n-alkanes. nih.gov The anaerobic degradation of cyclohexane, a model compound, has been shown to proceed via an initial activation step involving the addition of the cycloalkane to fumarate, forming a cyclohexylsuccinate. nih.gov This is a common activation mechanism for alkanes in the absence of oxygen. nih.gov
Based on these known mechanisms, a theoretical degradation pathway for 1,1-di(4-methylcyclohexyl)dodecane can be proposed.
Table 3: Plausible Theoretical Degradation Steps for 1,1-Di(4-methylcyclohexyl)dodecane
| Degradation Condition | Initial Reaction Step | Potential Intermediate Product(s) | Enzymatic/Microbial System |
| Aerobic | Terminal oxidation of the dodecyl chain | 12-(1,1-Di(4-methylcyclohexyl))dodecan-1-ol | Cytochrome P450-type monooxygenases found in various bacteria (Rhodococcus, Pseudomonas). researchgate.net |
| Aerobic | Subterminal oxidation of the dodecyl chain | Various secondary alcohols along the dodecyl chain | Alkane hydroxylases. |
| Aerobic | Oxidation of the cyclohexyl ring | Hydroxylated cyclohexyl derivatives | Cyclohexane monooxygenases. |
| Anaerobic | Fumarate addition to the dodecyl chain | Substituted succinate (B1194679) derivatives | Glycyl-radical enzymes in sulfate-reducing bacteria (Desulfosarcina). nih.gov |
| Anaerobic | Fumarate addition to the cyclohexyl ring | (4-methyl-1-(1-(4-methylcyclohexyl)dodecyl)cyclohexyl)succinate | Similar systems to those that degrade unsubstituted cycloalkanes. nih.gov |
The presence of extensive branching at the C1 position of the dodecyl chain and the bulky substituted cyclohexyl rings may pose steric hindrance, potentially slowing the rate of degradation compared to simpler linear or cyclic alkanes. The long dodecyl chain, however, provides a likely point for initial enzymatic attack, especially under aerobic conditions. Following initial oxidation, the chain would likely be shortened via a process analogous to β-oxidation. The degradation of the stable cyclohexyl rings would probably occur after significant modification of the alkyl chain.
Chemical Stability and Degradation Mechanism Research
Thermal Degradation Pathways of Branched Alkylcyclohexanes
The thermal decomposition of hydrocarbons, or pyrolysis, involves the cleavage of chemical bonds at elevated temperatures in the absence of oxygen. For a complex molecule such as 1,1-Di(4-methylcyclohexyl)dodecane, this process can lead to a wide array of smaller hydrocarbon products. The stability of such fluids is often evaluated by their ability to resist thermal cracking, a process that can lead to the formation of volatile low boilers and viscous high boilers, both of which are detrimental to fluid performance paratherm.com.
The pyrolysis of cycloalkanes, such as cyclohexane (B81311), introduces additional reaction pathways. The initial step is often the opening of the ring to form a diradical, which can then undergo isomerization or further fragmentation mdpi.com. For substituted cyclohexanes, the position and nature of the substituent significantly influence the reaction rates and product distribution. The presence of alkyl groups can affect the stability of the resulting radicals and influence which C-C bonds are preferentially cleaved acs.org. Studies on the pyrolysis of various hydrocarbon families have shown that isoalkanes tend to produce more C3 or C4 alkenes compared to their linear counterparts nih.gov.
For 1,1-Di(4-methylcyclohexyl)dodecane, the gem-disubstituted nature of the dodecane (B42187) chain on the cyclohexane rings is a key structural feature. The quaternary carbon atom at the point of attachment is a potential site for initial bond cleavage. Research on the pyrolysis of branched alkanes indicates that tertiary and quaternary carbons can influence the fragmentation pathways researchgate.net.
Table 1: Postulated Primary Pyrolysis Products of 1,1-Di(4-methylcyclohexyl)dodecane
| Product Class | Specific Examples | Formation Pathway |
| Light Alkenes | Ethylene, Propylene, Butene | β-scission of long-chain alkyl radicals |
| Linear Alkanes | Methane (B114726), Ethane, Propane | Hydrogen abstraction by small alkyl radicals |
| Cyclic Compounds | 4-methylcyclohexane, Toluene (B28343) | Cleavage of the dodecane chain from the ring |
| Longer Chain Fragments | Undecene, Decene | Cleavage at various points along the dodecane chain |
This table is a hypothetical representation based on established pyrolysis principles of related hydrocarbon structures.
The thermal degradation of hydrocarbons at high temperatures proceeds via a free-radical chain reaction mechanism, which can be broken down into three main stages: initiation, propagation, and termination chemceed.comgetredlist.com.
Initiation: This step involves the initial breaking of a covalent bond to form two free radicals. In the case of 1,1-Di(4-methylcyclohexyl)dodecane, the C-C bonds, being weaker than C-H bonds, are the most likely to break first. The bond between the quaternary carbon and the dodecyl chain or the bonds within the dodecyl chain itself are probable initiation sites. This step requires a significant input of energy, typically from heat capes.gov.br.
Propagation: Once initiated, a cascade of reactions occurs where a radical reacts with a neutral molecule to form a new radical and a new neutral molecule. This process continues the chain. Key propagation steps for a branched alkylcyclohexane would include:
Hydrogen abstraction: A radical removes a hydrogen atom from a neutral hydrocarbon molecule, creating a new radical. Tertiary hydrogens, like the one on the 4-position of the methylcyclohexyl ring, are more susceptible to abstraction than secondary or primary hydrogens researchgate.net.
β-Scission: An alkyl radical can break a C-C bond at the position beta to the radical center, resulting in the formation of an alkene and a smaller alkyl radical. This is a primary pathway for the formation of smaller volatile products from the dodecane chain.
Radical-radical chain reactions: It has been proposed that resonance-stabilized radicals can react with other radicals, propagating a chain reaction that can lead to molecular weight growth, a phenomenon observed in soot formation nih.govresearchgate.net.
Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. This can happen in several ways, including the combination of two alkyl radicals to form a larger alkane or the disproportionation of two radicals to form an alkane and an alkene getredlist.com.
The presence of the gem-disubstituted quaternary carbon in 1,1-Di(4-methylcyclohexyl)dodecane could influence the stability of the initially formed radicals, potentially favoring specific fragmentation pathways.
Oxidative Degradation Mechanisms
Oxidative degradation occurs when hydrocarbons react with oxygen. This process is a major cause of lubricant and functional fluid failure, leading to increased viscosity, the formation of sludge and varnish, and the generation of corrosive acidic byproducts machinerylubrication.commachinerylubrication.com. The rate of oxidation is significantly accelerated by high temperatures, the presence of water, and catalytic metals machinerylubrication.com. Polyalphaolefin (PAO) based synthetic lubricants, which share structural similarities with branched alkanes, are known for their good oxidative stability machinerylubrication.com.
The primary mechanism of oxidation at temperatures typically encountered by lubricants is autoxidation, a free-radical chain reaction wikipedia.orgresearchgate.net. Similar to thermal degradation, it proceeds through initiation, propagation, and termination steps.
Initiation: Free radicals are formed from the hydrocarbon molecule. This can be triggered by heat, light, or the presence of metal catalysts. The bond dissociation energy of C-H bonds is a critical factor, with tertiary C-H bonds being the most susceptible to breaking and initiating the oxidation process researchgate.net.
Propagation: The initial alkyl radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another hydrocarbon molecule (R-H) to form a hydroperoxide (ROOH) and a new alkyl radical (R•). This creates a self-propagating cycle.
R• + O₂ → ROO•
ROO• + R-H → ROOH + R•
Termination: The reaction is terminated when radicals combine to form non-radical species.
For 1,1-Di(4-methylcyclohexyl)dodecane, the tertiary hydrogens on the methylcyclohexyl rings are prime sites for initial attack by oxygen, leading to the formation of tertiary hydroperoxides. Studies on branched alkanes have shown that radical attack on tertiary hydrogens is significantly faster than on secondary hydrogens researchgate.net.
The oxidation of hydrocarbons is highly sensitive to catalysis, particularly by transition metals. Metal ions, such as those from iron and copper, which can exist in multiple valence states, can significantly accelerate oxidation by catalyzing the decomposition of hydroperoxides into highly reactive radicals researchgate.net. This catalytic activity can dramatically shorten the service life of a lubricant.
Conversely, certain metal compounds can also act as oxidation inhibitors. For example, some metal complexes can decompose hydroperoxides into non-radical products or react with peroxy radicals to terminate the oxidation chain researchgate.net. The selectivity of the oxidation process, meaning the distribution of oxidation products (alcohols, ketones, carboxylic acids), can also be influenced by the choice of catalyst pressbooks.pub. For instance, certain chromium catalysts have been used to selectively produce alcohols and ketones from the oxidation of alkanes machinerylubrication.com.
To counteract the detrimental effects of oxidation, functional fluids like lubricants are formulated with antioxidant additives. These additives work by interrupting the autoxidation chain reaction precisionlubrication.comnyelubricants.comrumanza.com. There are two main types of antioxidants:
Primary Antioxidants (Radical Scavengers): These are also known as chain-breaking antioxidants. They react with and neutralize the highly reactive peroxy radicals (ROO•), converting them into more stable species and thus breaking the propagation cycle. Common examples include sterically hindered phenols and aromatic amines mdpi.comsctchemicals.ae. These are particularly effective at lower to moderate temperatures researchgate.net.
Secondary Antioxidants (Peroxide Decomposers): These additives function by decomposing hydroperoxides (ROOH) into stable, non-radical products. This prevents the branching step of the autoxidation process, which would otherwise lead to an acceleration of oxidation. Organosulfur and organophosphorus compounds, such as zinc dialkyldithiophosphates (ZDDP), are common examples mdpi.comrumanza.com. ZDDP is a multifunctional additive that also provides anti-wear properties precisionlubrication.com.
The effectiveness of an antioxidant package often relies on the synergistic interaction between primary and secondary antioxidants researchgate.netprecisionlubrication.com. For a high-performance fluid like 1,1-Di(4-methylcyclohexyl)dodecane, a carefully selected blend of antioxidants would be essential to ensure long-term oxidative stability, especially in high-temperature applications nyelubricants.comsctchemicals.ae.
Table 2: Common Antioxidant Types for Hydrocarbon-Based Functional Fluids
| Antioxidant Type | Mechanism of Action | Chemical Class Examples |
| Primary (Radical Scavenger) | Donates a hydrogen atom to peroxy radicals, stopping the propagation chain. | Hindered Phenols, Aromatic Amines |
| Secondary (Peroxide Decomposer) | Decomposes hydroperoxides into non-radical, stable products. | Organosulfur compounds (e.g., Thioethers), Organophosphorus compounds (e.g., ZDDP) |
| Metal Deactivators | Form a protective film on metal surfaces to prevent catalytic activity. | Triazoles, Thiadiazoles |
Hydrolytic Stability under Various pH Conditions
As a non-polar hydrocarbon, 1,1-Di(4-methylcyclohexyl)dodecane is practically insoluble in water. atamanchemicals.com Its structure lacks hydrolyzable functional groups such as esters, amides, or halides. Therefore, the compound is expected to be highly resistant to hydrolysis across a wide range of pH values. In neutral, acidic, or alkaline aqueous environments, the primary intermolecular interactions with water are weak van der Waals forces, which are insufficient to promote bond cleavage.
Currently, there is a notable absence of specific experimental studies in the published scientific literature that focus on the hydrolytic stability of 1,1-Di(4-methylcyclohexyl)dodecane. General principles of organic chemistry suggest that alkanes and cycloalkanes are inert to water under normal environmental conditions. atamanchemicals.com Significant energy input, such as high temperatures and pressures, or the presence of potent catalysts would be necessary to induce any hydrolytic degradation, which would likely proceed through oxidative pathways rather than direct hydrolysis.
Mechanistic Investigation of Chemical Transformations
The investigation of the chemical transformation mechanisms of 1,1-Di(4-methylcyclohexyl)dodecane is an area that remains largely unexplored. Based on the fundamental principles of alkane chemistry, the most probable transformation pathways would involve free-radical reactions, particularly under conditions of combustion or in the presence of strong oxidizing agents. atamanchemicals.comresearchgate.net
The combustion of hydrocarbons involves a complex series of radical chain reactions. llnl.gov For 1,1-Di(4-methylcyclohexyl)dodecane, the initiation step would likely involve the homolytic cleavage of a C-H or C-C bond at high temperatures to form radicals. The subsequent propagation steps would involve hydrogen abstraction and β-scission reactions, leading to the fragmentation of the molecule into smaller, more volatile compounds, and ultimately, carbon dioxide and water. researchgate.net
In the absence of high temperatures, chemical transformations would require the action of potent chemical reagents. For example, strong oxidizing agents could potentially oxidize the methylene (B1212753) groups on the dodecane chain or the cyclohexyl rings. However, specific mechanistic studies detailing the reaction intermediates and final products of such transformations for 1,1-Di(4-methylcyclohexyl)dodecane are not documented.
Applications in Advanced Materials and Industrial Chemical Formulations
Role as a Synthetic Lubricant Base Oil Component
Synthetic hydrocarbons are a cornerstone of modern lubrication technology, offering superior performance over conventional mineral oils in extreme operating conditions. chevronmarineproducts.com 1,1-Di(4-methylcyclohexyl)dodecane, as a saturated hydrocarbon, fits within this class of high-performance base oils. Saturated hydrocarbons, including alkanes and cycloalkanes, are known for their chemical inertness at room temperature, a desirable trait for lubricants. kristallikov.net
Shear stability, the ability of a lubricant to resist viscosity loss under mechanical stress, is another crucial performance parameter. The robust carbon-carbon single bonds in the saturated structure of 1,1-Di(4-methylcyclohexyl)dodecane suggest inherent resistance to mechanical shearing. wikipedia.org
Table 1: General Properties of Saturated Hydrocarbon Lubricant Base Oils
| Property | General Characteristics | Relevance to 1,1-Di(4-methylcyclohexyl)dodecane |
| Viscosity Index | High VI is desirable for applications with wide temperature ranges. | The branched, cyclic structure is anticipated to contribute to a high VI. |
| Shear Stability | Resistance to viscosity loss under mechanical stress. | The saturated C-C bonds suggest good intrinsic shear stability. |
| Oxidative Stability | Resistance to degradation in the presence of oxygen at high temperatures. | As a saturated hydrocarbon, it is expected to have good oxidative stability. |
| Pour Point | The lowest temperature at which the oil will flow. | The branched structure may lead to a lower pour point compared to linear alkanes of similar molecular weight. |
This table presents generalized characteristics and inferred properties based on the chemical structure.
Tribology is the study of friction, wear, and lubrication. The performance of a lubricant under extreme conditions of high pressure and temperature is critical for protecting machinery. While specific research on the tribological properties of 1,1-Di(4-methylcyclohexyl)dodecane is limited, studies on other alkylated cycloalkanes, such as multiply-alkylated cyclopentanes (MACs), have shown excellent lubricity and film strength. nyelubricants.com The bulky methylcyclohexyl groups in 1,1-Di(4-methylcyclohexyl)dodecane are expected to form a resilient lubricating film, providing effective separation of moving surfaces under high loads.
Functional Fluid Development (e.g., Hydraulic Fluids, Heat Transfer Fluids)
The desirable properties of 1,1-Di(4-methylcyclohexyl)dodecane as a lubricant base oil also make it a candidate for use in other functional fluids.
In hydraulic systems , the fluid must transmit power efficiently while also lubricating pumps and valves. A high viscosity index and good shear stability are paramount for consistent performance across a range of operating temperatures and pressures. The anticipated properties of 1,1-Di(4-methylcyclohexyl)dodecane align well with these requirements.
As a heat transfer fluid , a substance must exhibit excellent thermal stability and have a high boiling point to effectively transport heat. Saturated hydrocarbons with high molecular weights generally have high boiling points. kristallikov.net While the specific boiling point of 1,1-Di(4-methylcyclohexyl)dodecane is not widely published, its high molecular weight suggests it would be a liquid over a broad and useful temperature range, making it potentially suitable for heat transfer applications where low volatility is important.
Specialty Solvent Applications in Non-Polar Reaction Systems and Separations
The non-polar nature of 1,1-Di(4-methylcyclohexyl)dodecane makes it a candidate for use as a specialty solvent in specific chemical processes.
Alkanes and cycloalkanes are good solvents for other non-polar organic compounds. libretexts.org The large, non-polar structure of 1,1-Di(4-methylcyclohexyl)dodecane would make it an effective solvent for other high-molecular-weight, non-polar substances such as waxes, oils, and certain polymers. wikipedia.org In non-polar reaction systems, it could serve as an inert medium, facilitating reactions without participating in them. Its high boiling point would also be advantageous for reactions requiring elevated temperatures.
The solvency power of a solvent can be characterized by various parameters, though specific data for this compound is scarce. However, based on its structure, it would be expected to have a low polarity and primarily exhibit van der Waals dispersion forces in its interactions with solutes. libretexts.org This makes it suitable for dissolving substances with similar intermolecular forces.
Use in Extraction and Purification Processes
Currently, there is a lack of specific research data detailing the use of 1,1-Di(4-methylcyclohexyl)dodecane in extraction and purification processes. However, the role of its structural analog, n-dodecane, is well-established in this field. N-dodecane is widely utilized as a diluent for extractants like tributyl phosphate (B84403) (TBP) in liquid-liquid extraction processes, particularly within the nuclear industry for the reprocessing of spent nuclear fuels. wikipedia.org These processes rely on the solvent to be chemically stable and have specific physical properties to facilitate the separation of targeted elements.
Given its hydrocarbon nature, high molecular weight, and low water solubility, 1,1-Di(4-methylcyclohexyl)dodecane could theoretically function as a nonpolar solvent or diluent. The presence of the two methylcyclohexyl groups would increase its steric bulk compared to n-dodecane, which could influence its solvent properties, such as the solubility of extractant-metal complexes, phase separation behavior, and viscosity. Further research would be required to characterize these properties and evaluate its potential efficacy and advantages over existing solvent systems.
Potential as a Synthetic Fuel Component or Fuel Additive
While direct research into the application of 1,1-Di(4-methylcyclohexyl)dodecane as a synthetic fuel component or additive is not available, the properties of similar alkanes provide a basis for assessing its potential. Straight-chain alkanes like n-dodecane are of significant interest and are used as a surrogate to mimic the combustion behavior of conventional kerosene-based jet fuels like Jet-A. wikipedia.org
The structure of an alkane plays a crucial role in its combustion properties. The introduction of branching and cyclic groups, as seen in 1,1-Di(4-methylcyclohexyl)dodecane, can have significant effects. Branched-chain alkanes generally have lower standard enthalpy changes of combustion compared to their straight-chain isomers, indicating greater stability. wikipedia.org This structural complexity also influences properties like octane (B31449) and cetane ratings, which are critical for gasoline and diesel engine performance, respectively. The bulky methylcyclohexyl groups would likely impact the fuel's density, energy content per unit volume, and atomization characteristics, all of which are important for engine efficiency and performance.
Combustion Behavior and Ignition Characteristics Research
Specific experimental data on the combustion behavior and ignition characteristics of 1,1-Di(4-methylcyclohexyl)dodecane are not present in current scientific literature. For context, the combustion of alkanes is a complex process involving the breaking of all covalent bonds in the reactants and the formation of new bonds in the products (carbon dioxide and water). libretexts.org
Research into isomeric hydrocarbons shows that structural differences lead to different combustion properties. For example, branched alkanes exhibit lower heats of combustion than their linear counterparts. msu.edu The heat of combustion for pentane (B18724) is –782 kcal/mole, whereas its branched isomer, 2,2-dimethylpropane, has a heat of combustion of –777 kcal/mole. libretexts.org This suggests that 1,1-Di(4-methylcyclohexyl)dodecane, being a highly branched and cyclic structure, would have a different heat of combustion and flame stability compared to n-dodecane. However, without empirical studies, its specific laminar flame speed, ignition delay, and other combustion parameters remain uncharacterized.
Reduction of Soot Formation and Emissions (if applicable)
The impact of 1,1-Di(4-methylcyclohexyl)dodecane on soot formation during combustion has not been specifically studied. Soot formation is a critical area of combustion research due to its negative environmental and health effects. berkeley.edu The process begins with the formation of polycyclic aromatic hydrocarbons (PAHs) in fuel-rich, high-temperature zones of a flame, which then grow and agglomerate into carbonaceous particles. rsc.orgresearchgate.net
The molecular structure of a fuel is a key determinant of its sooting tendency. The presence of rings and branching can influence the chemical pathways that lead to PAH precursors. For instance, the analysis of flames fueled by butane, ethylene, and methane (B114726) shows the presence of various radical isomers like benzyl (B1604629) and tropyl, which are intermediates in the formation of larger aromatic structures and eventually soot. nih.gov The complex structure of 1,1-Di(4-methylcyclohexyl)dodecane, with its pre-existing cyclic moieties, could potentially influence these initial soot formation pathways, but whether it would increase or decrease soot production compared to a linear alkane like n-dodecane is unknown without dedicated experimental investigation.
Integration into Polymer Formulations as Plasticizers or Modifiers
There is no available research indicating that 1,1-Di(4-methylcyclohexyl)dodecane is used as a plasticizer or modifier in polymer formulations. Plasticizers are additives used to increase the flexibility, workability, and durability of polymers, most notably poly(vinyl chloride) (PVC). researchgate.net They function by embedding themselves between polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg).
An effective plasticizer generally has high compatibility with the polymer, low volatility, and good migration resistance. The chemical structure of the plasticizer is critical; for example, increased branching in a plasticizer's structure can decrease its migration out of the polymer matrix. researchgate.net While 1,1-Di(4-methylcyclohexyl)dodecane possesses a high molecular weight and boiling point, which are favorable for reducing volatility, its compatibility with common polymers like PVC is unknown. Its highly nonpolar, aliphatic nature might limit its miscibility with more polar polymers. Further investigation would be needed to determine its plasticizing efficiency and compatibility.
Research into Surface Chemistry and Interface Behavior
Specific research on the surface chemistry and interface behavior of 1,1-Di(4-methylcyclohexyl)dodecane is not documented in the available literature. The behavior of molecules at interfaces is fundamental to applications such as lubrication, coating, and emulsion stability.
Studies on simpler, related molecules like n-dodecane provide some insight into how such a large hydrocarbon might behave. For example, 1-dodecene, an unsaturated analog, is used to produce surfactants. nih.gov The surface tension and interfacial properties of alkanes are governed by their molecular structure. The bulky and non-planar nature of the two methylcyclohexyl groups in 1,1-Di(4-methylcyclohexyl)dodecane would likely lead to different packing and orientation at an air/water or liquid/solid interface compared to a linear alkane. This could affect properties like surface tension and friction, but without experimental data, these effects remain theoretical.
Data Tables
Table 1: Physicochemical Properties of 1,1-Di(4-methylcyclohexyl)dodecane
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-methyl-4-[1-(4-methylcyclohexyl)dodecyl]cyclohexane | nih.gov |
| Molecular Formula | C26H50 | nih.gov |
| Molecular Weight | 362.7 g/mol | nih.gov |
| CAS Number | 55334-09-3 | nih.gov |
| Computed XLogP3 | 12.4 | nih.gov |
Table 2: Physical Properties of n-Dodecane for Comparison
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H26 | wikipedia.org |
| Molecular Weight | 170.33 g/mol | |
| Boiling Point | 216.3 °C (421.3 °F) | |
| Melting Point | -9.6 °C (14.7 °F) | |
| Density | 0.749 g/cm³ | |
| Flash Point | 71 °C (160 °F) | wikipedia.org |
| Autoignition Temp. | 205 °C (401 °F) | wikipedia.org |
Environmental Behavior and Fate Studies
Abiotic Transformation Processes in Environmental Media
Chemical Oxidation in Natural Waters
Saturated hydrocarbons, including complex structures like 1,1-Di(4-methylcyclohexyl)dodecane, are generally resistant to chemical oxidation under typical conditions found in natural waters. Their chemical structure, consisting of strong carbon-carbon and carbon-hydrogen bonds, makes them chemically inert to common oxidants present in the environment, such as dissolved oxygen.
Significant degradation through chemical oxidation would require the presence of powerful oxidizing agents, such as those used in in-situ chemical oxidation (ISCO) for environmental remediation, which include permanganate, persulfate, or Fenton's reagent (hydrogen peroxide and iron). researchgate.net These conditions are not naturally occurring in surface or groundwaters. Therefore, chemical oxidation is not considered a significant fate process for 1,1-Di(4-methylcyclohexyl)dodecane in the natural aquatic environment.
Persistence and Mobility in Environmental Compartments
The persistence and mobility of a chemical in the environment are dictated by its resistance to degradation and its partitioning behavior between air, water, soil, and biota.
Persistence: Due to its resistance to photochemical and chemical degradation, and the expectation of slow microbial degradation for such a large and complex hydrocarbon, 1,1-Di(4-methylcyclohexyl)dodecane is expected to be a persistent substance in the environment. lyellcollection.orgnih.gov High molecular weight hydrocarbons are known for their long environmental half-lives. nih.gov
Mobility: The mobility of 1,1-Di(4-methylcyclohexyl)dodecane is expected to be very low in aqueous systems and soil. This is due to its presumed very low water solubility and high octanol-water partition coefficient (Kow), characteristic of large non-polar molecules. researchgate.net A high Kow value indicates a strong tendency to partition from water into organic phases. Consequently, if released into the environment, this compound would strongly adsorb to soil organic matter and sediment, limiting its transport through the aqueous phase. researchgate.net Its potential for long-range transport in the atmosphere would be limited by its low volatility, although it could be transported adsorbed to particulate matter.
| Environmental Compartment | Expected Persistence | Expected Mobility | Primary Transport/Fate Processes |
| Atmosphere | Low to Moderate | Moderate (adsorbed to particles) | Photochemical degradation by •OH radicals; Deposition |
| Water | High | Low | Partitioning to sediment and suspended organic matter |
| Soil/Sediment | High | Very Low | Strong adsorption to organic matter; Slow biodegradation |
Application of Environmental Fate Models for Contaminant Transport
To predict the distribution and long-term fate of persistent and hydrophobic compounds like 1,1-Di(4-methylcyclohexyl)dodecane, environmental fate models are employed. These models use the physicochemical properties of a substance to simulate its behavior in a multi-compartment environment.
Fugacity models are particularly useful for understanding the partitioning of chemicals between different environmental media such as air, water, soil, sediment, and biota. slu.sersc.org The concept of fugacity, or "escaping tendency," helps to predict the direction of chemical movement and its equilibrium distribution. envchemgroup.com For a compound with a high Kow and low vapor pressure, these models would predict a high concentration in soil and sediment, and very low concentrations in water and air. researchgate.net
Multimedia fate models integrate transport and transformation processes to provide a more dynamic picture of a chemical's environmental fate. nih.govrsc.org These models would incorporate rates of advection, dispersion, degradation, and intermedia transport to estimate the concentration of the substance over time in different environmental compartments. ntu.edu.tw Input parameters for such models would include:
| Parameter | Estimated Value/Characteristic for 1,1-Di(4-methylcyclohexyl)dodecane | Importance for Modeling |
| Molecular Weight | 362.7 g/mol | Influences diffusion, settling, and transport. |
| Vapor Pressure | Very Low (inferred) | Determines partitioning between air and other compartments. |
| Water Solubility | Very Low (inferred) | Controls concentration in the aqueous phase and bioavailability. |
| Octanol-Water Partition Coefficient (Kow) | Very High (inferred) | Key parameter for predicting partitioning into soil, sediment, and biota. wikipedia.org |
| Degradation Half-lives (Air, Water, Soil) | Long (inferred) | Determines the overall persistence of the compound. |
The application of these models would likely show that 1,1-Di(4-methylcyclohexyl)dodecane would accumulate in organic-rich soils and sediments, with very limited potential for leaching to groundwater or for long-range atmospheric transport in the gas phase. nih.govntu.edu.tw
Advanced Analytical Methodologies for Environmental and Industrial Monitoring of 1,1 Di 4 Methylcyclohexyl Dodecane
The detection and quantification of specific synthetic hydrocarbons like 1,1-Di(4-methylcyclohexyl)dodecane in complex mixtures such as lubricant oils and environmental samples necessitate sophisticated analytical strategies. These methodologies are crucial for quality control, contamination assessment, and understanding the environmental fate of such compounds.
Future Research Directions and Interdisciplinary Prospects
Development of More Efficient and Sustainable Synthetic Routes
The current synthesis of 1,1-Di(4-methylcyclohexyl)dodecane and related 1,1-dialkylcycloalkanes often relies on classical methods such as Friedel-Crafts alkylation. This involves reacting an aromatic compound with an alkyl halide or olefin in the presence of a Lewis acid catalyst. nih.govchemrxiv.orgmt.com For instance, a plausible route to 1,1-Di(4-methylcyclohexyl)dodecane involves the Friedel-Crafts alkylation of toluene (B28343) with a long-chain olefin, followed by hydrogenation of the resulting aromatic rings. nih.gov However, these traditional methods often suffer from drawbacks such as the use of stoichiometric amounts of corrosive and environmentally hazardous catalysts, and the potential for polyalkylation and rearrangement byproducts. nih.gov
A potential two-step synthesis could involve the Friedel-Crafts acylation of methylcyclohexane (B89554) with dodecanoyl chloride to form a ketone intermediate, followed by a reduction reaction (e.g., Wolff-Kishner or Clemmensen reduction) to yield the final alkane. uhi.ac.uknih.gov This approach can offer better control over the product structure. Another innovative strategy could be the catalytic hydrogenation of a precursor like 1,1-bis(4-methylphenyl)dodecane. perstorp.compolyu.edu.hk The development of highly active and selective hydrogenation catalysts, potentially based on noble metals or more abundant transition metals, will be key to the viability of this route.
Recent advancements in the synthesis of cycloalkanes from diols and secondary alcohols using homogeneous manganese catalysts present an alternative, more atom-economical approach that could be adapted for this specific molecule. acs.org The direct synthesis of cycloalkanes from non-cyclic starting materials is a significant step towards more sustainable chemical production. youtube.com
Integration of Advanced Computational Models with Experimental Data
The sheer complexity of a molecule like 1,1-Di(4-methylcyclohexyl)dodecane, with its long alkyl chain and two cyclohexyl rings, makes experimental characterization of all its properties a formidable task. Advanced computational modeling offers a powerful tool to predict and understand its behavior at a molecular level. Molecular dynamics (MD) simulations, for instance, can provide valuable insights into the conformational dynamics, transport properties, and interactions of long-chain branched alkanes. aip.orgresearchgate.netresearchgate.netacs.org
Future research should focus on developing and validating accurate force fields specifically tailored for long-chain dialkylcycloalkanes. By integrating these computational models with experimental data, a comprehensive understanding of structure-property relationships can be established. aip.org This synergy can accelerate the design of new materials with desired characteristics. For example, simulations can predict thermophysical properties such as viscosity, density, and thermal conductivity over a range of temperatures and pressures, which is crucial for evaluating its potential as a lubricant or heat transfer fluid. nist.gov
Monte Carlo simulations using anisotropic united atom potentials have also shown promise in predicting the equilibrium properties of long-chain and branched alkanes with good accuracy. tandfonline.com Applying and refining these methods for 1,1-Di(4-methylcyclohexyl)dodecane could provide reliable predictions of its phase behavior and other thermodynamic properties.
Exploration of Novel Applications in Energy Storage or Conversion Systems
The unique molecular structure of 1,1-Di(4-methylcyclohexyl)dodecane suggests its potential use in energy-related applications. One promising area is thermal energy storage, where it could function as a phase change material (PCM). polyu.edu.hkyoutube.comcapes.gov.br Organic PCMs, such as long-chain alkanes, store and release large amounts of latent heat during their solid-liquid phase transitions. nih.govnih.gov The long dodecane (B42187) chain in 1,1-Di(4-methylcyclohexyl)dodecane could provide a suitable melting point and high latent heat of fusion for specific thermal energy storage applications. nih.gov The bulky methylcyclohexyl groups would influence the packing in the solid state, which in turn affects the melting temperature and enthalpy of fusion. wikipedia.org Further research is needed to precisely determine these phase change characteristics and to evaluate its long-term thermal stability.
The dehydrogenation of cyclohexane (B81311) is a well-known reversible reaction for thermochemical energy storage. wikipedia.org While the direct dehydrogenation of the methylcyclohexyl rings in 1,1-Di(4-methylcyclohexyl)dodecane presents challenges, exploring its potential as a liquid organic hydrogen carrier (LOHC) could be a fruitful avenue for research. The high hydrogen content of the cycloalkane rings makes it a potential candidate for storing and transporting hydrogen in a liquid form.
Design of Environmentally Benign Analogues
The increasing focus on environmental sustainability necessitates the development of chemicals that are both high-performing and biodegradable. perstorp.comaddinolindia.commachinerylubrication.com While the long hydrocarbon chain of 1,1-Di(4-methylcyclohexyl)dodecane suggests it may be persistent in the environment, future research should focus on designing environmentally benign analogues. magnumautoclub.calubricant-world.cominvexoil.competro-online.com
This could involve incorporating functional groups that are more susceptible to microbial degradation, such as ester or amide linkages. numberanalytics.commachinedesign.compowermotiontech.com For instance, by replacing the dodecane chain with a long-chain ester derived from renewable resources like vegetable oils, it may be possible to create a lubricant with similar performance characteristics but enhanced biodegradability. nih.govnumberanalytics.com The principles of green chemistry should guide the design of these new molecules, aiming for reduced toxicity and a lower environmental footprint. tandfonline.com Research into the biodegradability of existing cycloalkanes and the metabolic pathways involved will provide a foundation for the rational design of these next-generation compounds.
Collaborative Research in Materials Science and Environmental Chemistry
The multifaceted nature of 1,1-Di(4-methylcyclohexyl)dodecane calls for a highly interdisciplinary research approach. Collaborative efforts between materials scientists and environmental chemists are essential to fully explore its potential and mitigate any environmental risks. synbiobeta.comglobalminingreview.com
Materials scientists can investigate the performance of this compound and its analogues in applications such as lubricants, hydraulic fluids, and thermal management systems. addinolindia.commachinedesign.compowermotiontech.com This would involve characterizing its tribological properties, thermal stability, and compatibility with other materials.
Simultaneously, environmental chemists can study the fate and transport of these compounds in the environment, assess their biodegradability and potential toxicity, and develop analytical methods for their detection. lubricant-world.cominvexoil.com This collaborative framework will enable a holistic life-cycle assessment, from synthesis and application to end-of-life, ensuring that the development of new materials based on this chemical scaffold is both technologically advanced and environmentally responsible. lubricant-world.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
